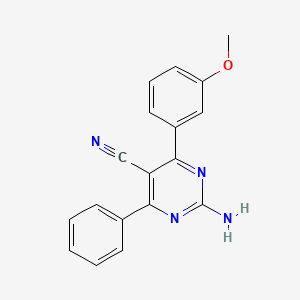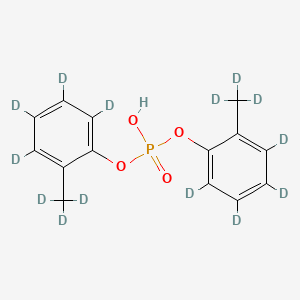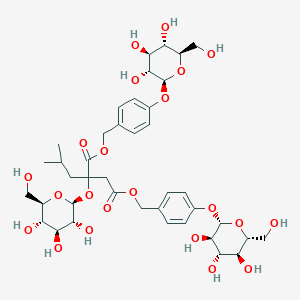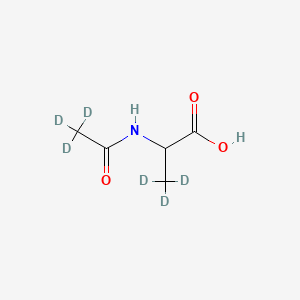
Ac-DL-Ala-OH-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-DL-Ala-OH-d6, also known as N-acetyl-DL-alanine-d6, is a deuterated form of N-acetyl-DL-alanine. This compound is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The deuterium labeling (d6) indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Ala-OH-d6 typically involves the acetylation of DL-alanine-d6. The process begins with the preparation of DL-alanine-d6, which can be synthesized through the deuteration of DL-alanine. The acetylation reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually performed under mild conditions to prevent the decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of automated systems to control reaction parameters and ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-DL-Ala-OH-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-DL-alanine oxo derivatives, while reduction may produce N-acetyl-DL-alaninol.
Wissenschaftliche Forschungsanwendungen
Ac-DL-Ala-OH-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Helps in the investigation of protein synthesis and enzyme activity.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ac-DL-Ala-OH-d6 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor. The deuterium atoms in the molecule can influence reaction rates and pathways due to the kinetic isotope effect. This property makes it valuable in studying enzyme mechanisms and metabolic processes. The molecular targets and pathways involved include various enzymes and proteins that interact with alanine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-L-alanine: A non-deuterated form of the compound.
N-acetyl-D-alanine: The enantiomeric form of N-acetyl-L-alanine.
N-acetyl-DL-alanine: The non-deuterated racemic mixture.
Uniqueness
Ac-DL-Ala-OH-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the study of reaction mechanisms with greater precision and can help in elucidating the role of hydrogen atoms in biochemical processes. This makes it a valuable tool in both fundamental and applied research.
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
137.17 g/mol |
IUPAC-Name |
3,3,3-trideuterio-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,2D3 |
InChI-Schlüssel |
KTHDTJVBEPMMGL-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)O)NC(=O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
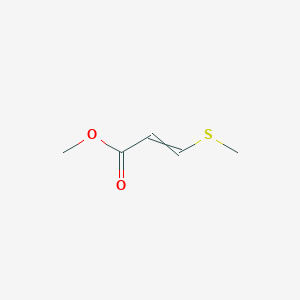
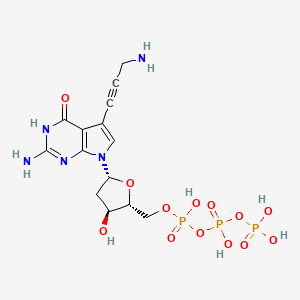
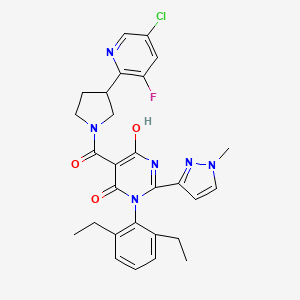

![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)
![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
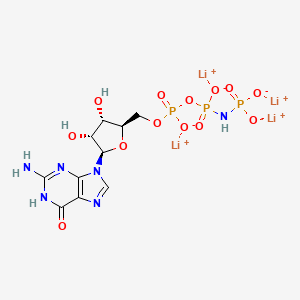
![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
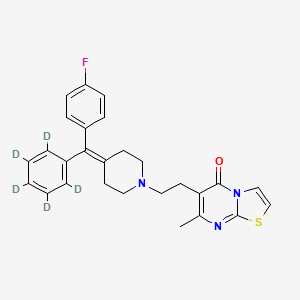
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
